molecular formula C26H45NO21 B164665 Gangliotetraose CAS No. 75645-24-8

Gangliotetraose

Cat. No.: B164665
CAS No.: 75645-24-8
M. Wt: 707.6 g/mol
InChI Key: HCXIEPLIUZXCMD-NLFJORDCSA-N
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Description

Gangliotetraose is a tetrasaccharide that forms the core structure of several gangliosides, which are glycosphingolipids predominantly found in the nervous system. These compounds play crucial roles in cellular recognition, signal transduction, and neuroprotection. This compound is composed of four monosaccharide units linked through glycosidic bonds, and it is a key component in the structure of gangliosides such as GM1, GD1a, and GT1b .

Scientific Research Applications

Gangliotetraose and its derivatives have numerous applications in scientific research:

Mechanism of Action

Gangliotetraose (Gg4) facilitates efflux of nuclear Ca2+ and reduces the level of nuclear Ca2+ that characterizes the differentiated neuron. It affects neuronal plasticity and repair mechanisms, as well as neurotrophin release in the brain .

Safety and Hazards

Gangliotetraose is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on gangliosides is likely to take future directions to capitalize on the impressive progress to date . The therapeutic potential represented by the oligosaccharide chain of GM1 ganglioside for the treatment of neurodegenerative diseases is being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gangliotetraose involves the sequential glycosylation of monosaccharide units. The process typically starts with the preparation of protected monosaccharide derivatives, which are then linked together using glycosylation reactions. Common protecting groups include acetyl and benzyl groups, which are removed after the glycosylation steps to yield the final tetrasaccharide .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as animal brains. The process includes multiple steps to remove proteins and other contaminants, ensuring the purity of the gangliosides . Biotransformation methods using microbial enzymes have also been developed to convert polysialogangliosides into this compound-containing gangliosides .

Chemical Reactions Analysis

Types of Reactions: Gangliotetraose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as monosialotetrahexosylganglioside (GM1) and its sialylated derivatives .

Comparison with Similar Compounds

Gangliotetraose is unique among oligosaccharides due to its specific structure and role in gangliosides. Similar compounds include:

This compound stands out due to its presence in multiple gangliosides and its critical role in the nervous system, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXNTNLTPUNRL-BBKMPEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997085
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75645-24-8
Record name Gangliotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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